N-methylisoquinolin-5-amine
Description
Properties
CAS No. |
1341688-75-2 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Methylisoquinolin 5 Amine Analogues
Established Synthetic Routes for Isoquinoline-5-amine Scaffolds
Traditional synthetic approaches to the isoquinoline-5-amine framework often involve the manipulation of functional groups on a pre-formed isoquinoline (B145761) ring or the cyclization of appropriately substituted precursors.
Reductive Amination Strategies
Reductive amination provides a direct and efficient method for the synthesis of amines from carbonyl compounds. While not the most common route for the primary synthesis of the isoquinoline-5-amine scaffold itself, it is a key transformation for producing N-alkylated derivatives from a carbonyl precursor. This strategy involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.
A viable precursor for this method is isoquinoline-5-carbaldehyde (B1336581). chemimpex.com The synthesis of N-methylisoquinolin-5-amine can be achieved by reacting isoquinoline-5-carbaldehyde with methylamine (B109427) in the presence of a suitable reducing agent. Mild reducing agents are preferred as they selectively reduce the iminium ion intermediate without affecting the carbonyl starting material or the aromatic isoquinoline ring system.
Key Reducing Agents for Reductive Amination:
| Reducing Agent | Typical Solvent(s) | Key Characteristics |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mild and selective for imines over aldehydes/ketones. |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH), Ethanol (EtOH) | Effective under mildly acidic conditions; toxic cyanide byproduct. |
| Hydrogen (H₂) with Palladium on Carbon (Pd/C) | Ethanol (EtOH), Ethyl acetate (B1210297) (EtOAc) | Catalytic hydrogenation; can sometimes reduce the heteroaromatic ring. |
The reaction proceeds by forming an imine between the isoquinoline-5-carbaldehyde and methylamine, which is then reduced by an agent like sodium triacetoxyborohydride to yield the target this compound.
Nucleophilic Substitution Approaches
The direct substitution of a leaving group on the benzene (B151609) portion of the isoquinoline ring by an amine nucleophile is challenging due to the electron-rich nature of the aromatic system. Such reactions, known as nucleophilic aromatic substitution (SNAr), typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for attack.
In the context of isoquinoline, the nitro group (–NO₂) is a powerful activating group. Research on 5-nitroisoquinoline (B18046) has shown that it can undergo nucleophilic substitution of a hydrogen atom (SNH) at positions C-6 or C-8 with various N-nucleophiles, a process where the nitro group facilitates the attack and the substrate itself can act as an oxidant for the intermediate. nih.gov While this demonstrates the principle of activation by the nitro group, the direct displacement of a leaving group at the C-5 position by methylamine is not a commonly reported high-yield strategy without catalytic assistance.
Multi-step Cyclization and Amination Procedures
A robust and frequently employed method for preparing isoquinolin-5-amine involves a multi-step sequence starting from isoquinoline itself. This foundational approach hinges on the electrophilic nitration of the isoquinoline ring, followed by the chemical reduction of the resulting nitro group to the desired primary amine.
The synthesis pathway is as follows:
Nitration: Isoquinoline is treated with a nitrating mixture, typically concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This electrophilic aromatic substitution reaction preferentially occurs at the C-5 and C-8 positions. Careful control of reaction conditions can favor the formation of 5-nitroisoquinoline. firsthope.co.in
Reduction: The isolated 5-nitroisoquinoline is then reduced to isoquinolin-5-amine. A variety of reducing agents can accomplish this transformation, with common methods including catalytic hydrogenation or the use of metal-acid systems. thieme-connect.de
N-Methylation (Optional): To obtain the target compound, this compound, the resulting isoquinolin-5-amine can be methylated using standard procedures, such as reductive amination with formaldehyde (B43269) or alkylation with a methylating agent like methyl iodide.
Common Reagents for the Reduction of 5-Nitroisoquinoline:
| Reagent System | Typical Conditions | Yield |
| Tin(II) chloride (SnCl₂) / HCl | Concentrated HCl, heat | Good |
| Iron (Fe) / Acetic Acid (AcOH) | Acetic acid, heat | Good |
| Catalytic Hydrogenation (H₂/Pd-C) | Palladium on carbon catalyst, H₂ atmosphere | High |
| Hydrazine (B178648) / Iron(III) chloride | Hydrazine hydrate, FeCl₃, activated carbon, methanol | 79% thieme-connect.de |
| Titanium(III) chloride (TiCl₃) | Aqueous solution | High thieme-connect.de |
This sequence represents the most established and reliable method for accessing the isoquinoline-5-amine scaffold.
Advanced Synthetic Protocols and Catalyst Application
Modern organic synthesis has introduced powerful catalytic systems that enable C-N bond formation with greater efficiency and broader substrate scope than traditional methods. These protocols are particularly valuable for synthesizing this compound analogues.
Palladium and Copper-Catalyzed Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions have become indispensable for the formation of carbon-nitrogen bonds in aromatic systems. The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are premier examples of these advanced protocols. wikipedia.orgwikipedia.org
These reactions involve the coupling of an aryl halide (or pseudohalide, such as a triflate) with an amine in the presence of a metal catalyst, a suitable ligand, and a base. For the synthesis of this compound, this would involve the reaction of a 5-haloisoquinoline (e.g., 5-bromoisoquinoline) with methylamine.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is known for its high functional group tolerance and broad applicability. libretexts.org The choice of phosphine (B1218219) ligand is crucial for the reaction's success, with bulky, electron-rich ligands often providing the best results.
Ullmann Condensation (Goldberg Reaction): The copper-catalyzed variant, often called the Goldberg reaction when applied to amines, is a classical method that has been significantly improved with the development of advanced ligands. wikipedia.orgchemeurope.com These reactions may require higher temperatures than their palladium-catalyzed counterparts but offer a complementary and often more economical approach. wikipedia.org
Representative Catalyzed Amination Conditions:
| Reaction Name | Catalyst Precursor | Ligand Example(s) | Base Example(s) | Solvent Example |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | Cs₂CO₃, K₃PO₄, NaOtBu | Toluene, Dioxane |
| Ullmann Condensation | CuI, Cu₂O | 1,10-Phenanthroline, L-proline | K₂CO₃, Cs₂CO₃ | DMF, NMP |
These catalytic methods provide a direct route to the C-5 aminated isoquinoline core, avoiding the often harsh conditions of nitration and reduction.
One-Pot Tandem Reaction Methodologies
One-pot tandem or cascade reactions combine multiple synthetic steps into a single operation without the isolation of intermediates, offering significant advantages in terms of efficiency, resource conservation, and waste reduction. The development of such processes for the synthesis of functionalized isoquinolines is an active area of research.
For instance, tandem reactions involving a C-H activation/annulation sequence have been developed to build the isoquinoline core from simpler starting materials. nih.gov A hypothetical one-pot synthesis of a substituted 5-aminoisoquinoline (B16527) could involve the palladium-catalyzed coupling of an appropriately substituted o-alkynylbenzaldehyde with an amine, followed by a copper-catalyzed intramolecular cyclization to form the isoquinoline ring. While specific one-pot syntheses for this compound are not widely documented, the principles of tandem catalysis are increasingly being applied to the construction of complex heterocyclic frameworks. nih.gov These advanced strategies hold promise for the future development of highly streamlined syntheses of isoquinoline-5-amine analogues.
Solid-Supported Synthesis Techniques for Analogues
The generation of chemical libraries for screening and development often relies on high-throughput synthetic methods, among which solid-supported synthesis is a cornerstone. For analogues of this compound, solid-phase techniques offer a streamlined approach to creating a diversity of structures from a common scaffold.
One relevant strategy involves the immobilization of a precursor molecule onto a polymer resin, followed by sequential chemical transformations. A notable example in the synthesis of related isoquinoline structures is the use of an intramolecular Pictet-Spengler reaction on a solid support. nih.gov In a hypothetical adaptation for this compound analogues, a suitable phenylalanine derivative could be anchored to a resin. Subsequent reactions could build the necessary side chain, which, upon activation, would undergo a cyclization reaction to form the isoquinoline core. This method is particularly advantageous as it allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin before the final product is cleaved. This approach provides a unique scaffold for combinatorial library synthesis, enabling the creation of a wide range of substituted isoquinoline derivatives. nih.gov
Table 1: Overview of Solid-Phase Synthesis Approach
| Step | Description | Key Advantage |
|---|---|---|
| 1. Immobilization | An appropriate starting material (e.g., a substituted phenylamine precursor) is chemically bonded to a solid polymer support (resin). | Simplifies handling and allows for easy removal of excess reagents and by-products. |
| 2. Sequential Reactions | The resin-bound substrate undergoes a series of chemical transformations (e.g., chain elongation, cyclization) to construct the target isoquinoline ring system. | Enables the use of forcing conditions and large excesses of reagents to ensure high reaction yields. |
| 3. Cleavage | The completed analogue is chemically cleaved from the solid support. | Yields the final product in solution, separated from the polymer support and any bound impurities. |
Derivatization Strategies at the N-Methyl and Amine Positions
The N-methyl and amine functionalities at the 5-position of the isoquinoline core are primary sites for chemical modification, allowing for the exploration of structure-activity relationships.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The secondary amine of this compound can be further alkylated to produce tertiary amines. Traditional methods involve the use of alkyl halides in the presence of a non-nucleophilic base to scavenge the resulting acid. More modern and atom-economical approaches utilize the "borrowing hydrogen" or "hydrogen autotransfer" strategy, where an alcohol serves as the alkylating agent in the presence of a transition metal catalyst, typically based on ruthenium or iridium. nih.govnih.gov This process involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an iminium ion, and subsequent reduction by the metal hydride species, releasing water as the only by-product. nih.gov
N-Acylation: The introduction of an acyl group to form an amide is a fundamental transformation. This is readily achieved by treating this compound with an acylating agent such as an acyl chloride or a carboxylic anhydride. researchgate.net The reaction is typically performed in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric or carboxylic acid generated. This method is highly efficient for protecting the amine group or for introducing specific functionalities. researchgate.net For instance, reaction with acetyl chloride would yield N-acetyl-N-methylisoquinolin-5-amine. The synthesis of 7-acetamido-3,4-dihydro-1-methylisoquinoline from its corresponding amine demonstrates a similar successful acylation on a related scaffold. mdpi.com
Table 2: Representative Derivatization Reactions
| Reaction Type | Typical Reagents | Product Functional Group | Example |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Tertiary Amine | N,N-dimethylisoquinolin-5-amine |
| N-Alkylation (Borrowing Hydrogen) | Alcohol (e.g., Ethanol), Ru or Ir Catalyst | Tertiary Amine | N-ethyl-N-methylisoquinolin-5-amine |
| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride), Base (e.g., Pyridine) | Amide | N-acetyl-N-methylisoquinolin-5-amine |
| N-Acylation | Anhydride (e.g., Acetic Anhydride) | Amide | N-acetyl-N-methylisoquinolin-5-amine |
Regioselective Functionalization of the Isoquinoline Ring System
Modification of the aromatic core of the isoquinoline ring is crucial for fine-tuning the electronic and steric properties of the molecule. The position of new substituents is directed by the inherent reactivity of the isoquinoline nucleus and the directing effects of the existing N-methylamino group.
Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have become powerful tools for the regioselective functionalization of heterocyclic systems. nih.gov Rhodium(III) and Palladium(II) catalysts, for example, can direct the installation of various functional groups at specific positions through the use of a directing group. nih.govmdpi.com For this compound analogues, the amine or a derivative thereof could potentially serve as a directing group to functionalize adjacent positions.
Another classical approach for modifying the ring involves the Sandmeyer reaction. Starting from a primary amine precursor, such as isoquinolin-5-amine, diazotization followed by treatment with copper(I) salts can introduce a variety of substituents at the 5-position. thieme-connect.de This pathway could be used to generate analogues prior to the N-methylation step.
Purification and Isolation Techniques for Research Grade Material
Achieving high purity is essential for the accurate evaluation of a compound's properties. For derivatives of this compound, a combination of techniques is employed to isolate and purify the final products.
Extraction: Acid-base extraction is a primary purification step. Due to the basicity of the amine and the isoquinoline nitrogen, the compound can be selectively extracted from an organic solvent into an acidic aqueous solution. The aqueous layer can be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer liberates the free amine, which can then be re-extracted into a fresh organic solvent. mdpi.com
Column Chromatography: This is the most common method for purifying research quantities of organic compounds. The crude reaction mixture is loaded onto a column of silica (B1680970) gel or alumina, and a solvent system (eluent) of increasing polarity is passed through the column. Separation is achieved based on the differential adsorption of the components to the stationary phase. For isoquinoline derivatives, typical eluent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane. mdpi.comnih.gov
Crystallization: For solid compounds, crystallization or recrystallization from a suitable solvent or solvent mixture is an effective final step to obtain highly pure, crystalline material. This process removes trace impurities that may have co-eluted during chromatography. The resulting crystalline solid is often suitable for characterization by methods such as X-ray diffraction and melting point analysis.
Table 3: Purification Methodologies
| Technique | Principle of Separation | Application Stage | Primary Use |
|---|---|---|---|
| Acid-Base Extraction | Differential solubility in acidic/basic aqueous solutions based on pKa. | Initial workup | Removal of non-basic or non-acidic impurities. |
| Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel). | Primary purification | Separation of product from starting materials, reagents, and by-products. |
| Crystallization / Recrystallization | Differential solubility in a solvent at varying temperatures. | Final purification | Achieving high purity for solid compounds and obtaining crystalline material. |
Molecular Mechanisms of Action and Target Identification
Enzyme Inhibition and Activation Profiling
The isoquinoline (B145761) structural motif is found in a number of compounds designed as enzyme inhibitors.
Studies have identified derivatives of isoquinoline as inhibitors of several protein kinases. For example, thieno[3,2-d]pyrimidine (B1254671) derivatives that incorporate a methylisoquinolin-5-yl group have been patented for their protein kinase inhibitory activity. google.com Furthermore, a derivative, N-(2-(4-bromocinnamylamino)ethyl)-N-methyl-isoquinoline-5-sulfonamide, which is structurally related to the known Protein Kinase A (PKA) inhibitor H89, was found to inhibit PKA with an uncorrected IC50 value of 1.28 µM in an assay using 125 µM ATP. researchgate.net Other research has focused on designing isoquinoline N-sulphonylhydrazones as inhibitors of Rho-associated protein kinase (ROCK). nih.gov
In a different context, 1-methylisoquinolin-5-amine (B3049356), a structural isomer of the N-methylated compound, has been reported to inhibit the growth of cancer cells by binding to DNA and inhibiting its synthesis. biosynth.com
Table 3: Enzyme Inhibition by Isoquinoline Derivatives
| Compound/Derivative Class | Target Enzyme | Reported Activity | Citation |
| N-(2-(4-bromocinnamylamino)ethyl)-N-methyl-isoquinoline-5-sulfonamide | Protein Kinase A (PKA) | IC50 = 1.28 µM | researchgate.net |
| Thieno[3,2-d]pyrimidine derivatives | Protein Kinases | Inhibitory Activity | google.com |
| Isoquinoline N-sulphonylhydrazones | Rho-associated protein kinase (ROCK) | Designed as ROCK inhibitors | nih.gov |
| 1-Methylisoquinolin-5-amine | DNA Synthesis | Inhibitory effect on L1210 murine leukemia cells | biosynth.com |
Nicotinamide N-Methyltransferase (NNMT) Inhibition
N-methylisoquinolin-5-amine, also known as 5-amino-1-methylquinolinium (B14899983) (5MQ), is recognized as a potent inhibitor of Nicotinamide N-Methyltransferase (NNMT). droracle.ai NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis by catalyzing the methylation of nicotinamide. mdpi.comfrontiersin.org The overexpression of NNMT has been linked to several pathological conditions, including cancer, obesity, and metabolic disorders. droracle.aimdpi.comfrontiersin.org
The inhibitory action of this compound on NNMT has been shown to induce anti-proliferative effects in cancer cells. droracle.ainih.gov Specifically, in HeLa cervical cancer cells, treatment with this compound led to a significant, concentration- and time-dependent inhibition of cell proliferation. nih.gov This was accompanied by observable cellular changes such as increased cell shrinkage, loss of cellular adhesion, and the appearance of apoptotic bodies. nih.gov The inhibition of NNMT by this compound can also influence the microbiome, which may have implications for treating metabolic disorders. droracle.ai
Research has explored the development of various small molecule inhibitors of NNMT, including this compound, to understand their binding modes and selectivity. mdpi.com These inhibitors are seen as promising therapeutic agents for metabolic diseases, with studies in animal models demonstrating that NNMT inhibition can lead to reduced body weight, increased insulin (B600854) sensitivity, and improved glucose tolerance. mdpi.com
| Cell Line | Effect of this compound | Reference |
| HeLa | Significant inhibition of proliferation | nih.gov |
| HeLa | Increased cell shrinkage and apoptosis | nih.gov |
Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme critical for DNA repair, particularly in the base excision repair pathway that addresses single-strand DNA breaks. researchgate.netsonar.ch The inhibition of PARP-1 has emerged as a significant strategy in cancer therapy, as it can enhance the efficacy of DNA-damaging agents and induce synthetic lethality in cancer cells with deficient DNA repair mechanisms. researchgate.netnus.edu.sg
Derivatives of isoquinoline, such as 5-aminoisoquinolin-1(2H)-one, have been investigated as PARP inhibitors. nih.gov These inhibitors function by competing with the enzyme's natural substrate, NAD+. sonar.ch In the context of inflammation and tissue injury, where PARP activation is a key factor, inhibitors like 5-aminoisoquinolin-1(2H)-one have demonstrated protective effects. nih.gov For instance, in a rat model of periodontitis, this compound significantly reduced neutrophil infiltration, PARP activation, and tissue damage. nih.gov
The development of PARP inhibitors has evolved from their initial use as potentiators of chemotherapy and radiotherapy to their application as standalone therapies for specific cancer types. sonar.chnus.edu.sg The core principle behind their action is the prevention of DNA repair in tumor cells, leading to an accumulation of DNA damage and subsequent cell death. nus.edu.sg
Tubulin Polymerization Inhibition
Tubulin, a key component of the cellular cytoskeleton, is a validated target for anticancer drugs due to its essential role in mitosis. nih.govnih.gov The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Several isoquinoline derivatives have been identified as inhibitors of tubulin polymerization. nih.gov
Studies on 5,6-dihydroindolo[2,1-a]isoquinoline derivatives have shown that certain hydroxy-substituted compounds actively inhibit tubulin polymerization. nih.gov These compounds have been found to bind to the colchicine-binding site on tubulin, thereby preventing its assembly into microtubules. nih.gov The inhibitory activity of these derivatives often correlates with their cytostatic effects on cancer cell lines. nih.gov For example, some of the most active compounds displayed IC50 values for tubulin polymerization in the low micromolar range. nih.gov
The research into tubulin polymerization inhibitors extends to various quinoline (B57606) and quinazoline-based compounds. nih.govresearchgate.netsemanticscholar.org These molecules often exhibit potent antiproliferative activity against a range of cancer cells by disrupting the microtubule network. semanticscholar.org
| Compound Type | Target | Mechanism | Reference |
| Hydroxy-substituted indolo[2,1-a]isoquinolines | Tubulin | Inhibition of polymerization by binding to the colchicine (B1669291) site | nih.gov |
Rho-Associated Protein Kinase (ROCK) Inhibition
Rho-associated protein kinases (ROCKs) are serine/threonine kinases that are key regulators of various cellular processes, including cell shape, motility, and contraction. sigmaaldrich.comnih.gov As downstream effectors of the small GTPase RhoA, ROCKs play a significant role in organizing the actin cytoskeleton. nih.govfrontiersin.org Consequently, ROCK inhibitors have been investigated for their therapeutic potential in a variety of diseases, including hypertension and glaucoma. nih.gov
Several isoquinoline-based compounds have been developed as potent and selective ROCK inhibitors. sigmaaldrich.comresearchgate.net These inhibitors typically act by competing with ATP for binding to the kinase domain of the enzyme. sigmaaldrich.com For instance, the compound H-1152, an isoquinolinesulfonamide (B3044496) derivative, is a highly specific and potent ROCK inhibitor with a Ki value of 1.6 nM. sigmaaldrich.com The development of such specific inhibitors has been crucial for elucidating the diverse roles of ROCK in cellular signaling. researchgate.net
The inhibition of ROCK has been shown to promote neurite outgrowth and has potential applications in neurorestoration. frontiersin.org By interfering with the signaling pathway that leads to actin filament stabilization and actomyosin (B1167339) contraction, ROCK inhibitors can modulate cellular morphology and movement. frontiersin.org
Cholinesterase and Tyrosinase Enzyme Modulation
Cholinesterases, particularly acetylcholinesterase (AChE), are crucial enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. google.comfrontiersin.org The inhibition of AChE is a key therapeutic strategy for conditions associated with cholinergic dysfunction, such as Alzheimer's disease. frontiersin.org
Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis. mdpi.commdpi.com Overactivity of tyrosinase can lead to hyperpigmentation disorders and is also implicated in neurodegenerative processes due to its role in neuromelanin production. mdpi.com Consequently, tyrosinase inhibitors are of interest for both dermatological and neurological applications. mdpi.com
While direct studies on this compound's effect on these specific enzymes are not detailed in the provided context, the broader class of isoquinoline alkaloids and related phenolic compounds have been shown to possess inhibitory activity against both cholinesterases and tyrosinase. turkjps.org For example, various flavonoids and phenolic compounds isolated from natural sources have demonstrated significant inhibition of both AChE and tyrosinase. mdpi.comturkjps.org
Cytochrome P450 Enzyme (CYP2D6, CYP3A4) Inhibition Potential
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are central to the metabolism of a vast array of xenobiotics, including drugs. nih.govfrontiersin.org Inhibition of CYP enzymes, particularly CYP2D6 and CYP3A4 which are responsible for the metabolism of a large proportion of clinically used drugs, can lead to significant drug-drug interactions. nih.govfda.gov
In vitro studies have evaluated the potential of various amine stimulants, some of which are structurally related to isoquinoline alkaloids, to inhibit human CYP2D6 and CYP3A4. nih.gov Several of these amines have been shown to be potent inhibitors of CYP2D6, with IC50 values in the low micromolar range. nih.gov The inhibition of CYP3A4 by these compounds was generally weaker. nih.gov
The potential for this compound and its analogs to inhibit these key drug-metabolizing enzymes highlights the importance of assessing potential drug-drug interactions during their development as therapeutic agents. frontiersin.orgmdpi.com
| Enzyme | Inhibitory Potential of Related Amines | Reference |
| CYP2D6 | Strong inhibition by several amine stimulants | nih.gov |
| CYP3A4 | Weaker inhibition compared to CYP2D6 | nih.gov |
Cellular Signaling Pathway Interventions
The biological effects of this compound and related compounds are mediated through their intervention in various cellular signaling pathways. longdom.orgnih.gov These pathways are complex networks that transmit signals from the cell surface to intracellular targets, ultimately regulating fundamental cellular processes such as proliferation, survival, and differentiation. longdom.org
One of the key pathways affected by NNMT inhibition is the Akt signaling pathway. nih.govnih.gov In HeLa cells, treatment with this compound resulted in decreased expression of phospho-Akt, an activated form of the Akt protein kinase. nih.gov The Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition can contribute to the anti-cancer effects of the compound. nih.govfrontiersin.org
Furthermore, the compound has been shown to modulate the expression of proteins involved in epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. nih.gov Specifically, it was found to decrease the mRNA levels of TWIST while increasing ZEB1 mRNA levels. nih.gov These findings suggest that this compound can interfere with the complex signaling networks that drive tumor progression. nih.govuni-tuebingen.de
Impact on RAS-RAF-MEK-ERK-MAP Kinase Signaling Pathway
There is no specific data available in the reviewed literature detailing the impact of this compound on the RAS-RAF-MEK-ERK-MAP Kinase signaling pathway. This pathway is crucial in regulating cell proliferation, differentiation, and survival, and its components are common targets in cancer research. However, studies directly linking this compound to the modulation of any components of this cascade, such as the phosphorylation status of ERK, have not been identified.
Downregulation of NF-κB Activity
The influence of this compound on the activity of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) has not been specifically documented in the available scientific literature. NF-κB is a critical protein complex that controls transcription of DNA, cytokine production, and cell survival. While other isoquinoline alkaloids have been reported to inhibit NF-κB activity, similar findings for this compound are absent from the current body of research.
Modulation of Cell Cycle Regulatory Proteins
No specific research was found that investigates the effects of this compound on cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). The regulation of the cell cycle is a fundamental process for cell proliferation, and its dysregulation is a hallmark of cancer. Without dedicated studies, any potential role of this compound in causing cell cycle arrest or progression remains unknown.
Influence on Mitochondrial Bioenergetics in Cellular Models
The effect of this compound on mitochondrial bioenergetics in cellular models is another area where specific data is lacking. Mitochondrial function is essential for cellular energy production and is increasingly recognized as a target for therapeutic intervention. Investigations into how this specific compound might affect parameters such as mitochondrial respiration, ATP production, or mitochondrial membrane potential have not been reported in the reviewed literature.
Based on a thorough review of publicly accessible scientific literature, there is a clear absence of specific research on the molecular mechanisms of this compound as outlined. The information available is largely limited to its identification and availability from chemical suppliers. Therefore, a detailed and scientifically accurate article on its impact on the RAS-RAF-MEK-ERK pathway, NF-κB activity, cell cycle regulation, and mitochondrial bioenergetics cannot be generated at this time. Further experimental research is required to elucidate the pharmacological profile of this compound.
Structure Activity Relationship Sar Studies of N Methylisoquinolin 5 Amine Analogues
Impact of the N-Methyl Substituent on Biological Activity
The introduction of a methyl group to the nitrogen atom of the 5-aminoisoquinoline (B16527) core, forming N-methylisoquinolin-5-amine, can profoundly alter the compound's physicochemical properties and, consequently, its biological profile. This N-methylation can influence several factors, including:
Basicity: The methyl group, being electron-donating, can increase the basicity of the nitrogen atom. This change in pKa can affect the compound's ionization state at physiological pH, influencing its ability to cross cell membranes and interact with target proteins.
Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This can enhance its ability to penetrate the lipid bilayers of cell membranes, potentially leading to improved bioavailability.
Steric Hindrance: The presence of the methyl group introduces steric bulk around the nitrogen atom. This can influence the molecule's preferred conformation and its ability to fit into the binding pocket of a target protein. In some cases, this steric hindrance can lead to a more selective interaction with a specific target.
Metabolic Stability: N-methylation can impact the metabolic fate of the compound. While it can sometimes protect the amine from certain metabolic pathways, it can also be a site for N-demethylation by cytochrome P450 enzymes.
Influence of Isoquinoline (B145761) Ring Substitutions on Target Affinity and Selectivity
Modifications to the isoquinoline ring system of this compound provide a rich avenue for modulating target affinity and selectivity. The position, nature, and electronic properties of these substituents play a crucial role in defining the pharmacological profile of the resulting analogues.
Positional Isomerism and Pharmacological Profile
The location of substituents on the isoquinoline ring is a critical determinant of biological activity. Constitutional isomers, which have the same molecular formula but different connectivity, can exhibit vastly different pharmacological properties. For instance, moving a substituent from one position to another on the isoquinoline ring can dramatically alter the molecule's shape and electronic distribution, leading to changes in its binding affinity and selectivity for a particular receptor or enzyme. The specific therapeutic use and potential adverse effects of a drug can be significantly influenced by its isomeric form. nih.gov
Role of Aromatic Substituents on Biological Interactions
The introduction of various substituents onto the aromatic portion of the isoquinoline ring can fine-tune the biological interactions of this compound analogues. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—can have a profound effect:
Electron-Donating Groups (e.g., -OCH3, -CH3): These groups can increase the electron density of the aromatic ring, potentially enhancing π-π stacking interactions with aromatic residues in the binding site of a target protein.
Electron-Withdrawing Groups (e.g., -Cl, -NO2): These groups decrease the electron density of the ring and can introduce specific polar interactions, such as hydrogen bonding or dipole-dipole interactions, which may be crucial for target binding.
Bulky Substituents: Large groups can provide additional van der Waals interactions and may confer selectivity by preventing the molecule from binding to off-target proteins with smaller binding pockets.
Hydrogen Bond Donors and Acceptors: Substituents capable of forming hydrogen bonds (e.g., -OH, -NH2) can establish critical interactions with the target protein, significantly contributing to binding affinity.
The following interactive table summarizes the general effects of different aromatic substituents on the biological interactions of this compound analogues.
| Substituent | Electronic Effect | Potential Impact on Biological Interactions |
| Methoxy (-OCH3) | Electron-donating | May enhance π-π stacking, potential for hydrogen bond acceptance. |
| Methyl (-CH3) | Electron-donating | Increases lipophilicity, potential for hydrophobic interactions. |
| Chloro (-Cl) | Electron-withdrawing | Can form halogen bonds, alters electronic distribution. |
| Nitro (-NO2) | Strongly electron-withdrawing | Potential for strong polar interactions and hydrogen bond acceptance. |
| Hydroxyl (-OH) | Electron-donating (resonance), Electron-withdrawing (induction) | Can act as a hydrogen bond donor and acceptor. |
| Amino (-NH2) | Electron-donating | Can act as a hydrogen bond donor. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comfiveable.me By quantifying various physicochemical properties of molecules, known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized analogues.
For this compound analogues, a typical QSAR study would involve:
Data Set Compilation: Assembling a series of analogues with their experimentally determined biological activities (e.g., IC50 or Ki values).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.
Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: Rigorously testing the predictive power of the QSAR model using internal and external validation techniques.
A hypothetical QSAR equation for a series of this compound analogues might look like this:
log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.5 * HBD + 2.1
Where:
log(1/IC50) is the biological activity.
logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).
MW is the molecular weight.
HBD is the number of hydrogen bond donors.
Such models can provide valuable insights into the key structural features driving activity and guide the design of more potent compounds.
Computational Chemistry in SAR Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery, providing a molecular-level understanding of drug-receptor interactions and complementing experimental SAR studies.
Molecular Docking Studies for Binding Conformation
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rdd.edu.iq For this compound analogues, docking studies can:
Identify the Binding Site: Determine the most likely binding pocket on the target protein.
Predict Binding Pose: Elucidate the specific orientation and conformation of the ligand within the binding site.
Analyze Key Interactions: Identify the crucial amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds).
Estimate Binding Affinity: Provide a scoring function to rank different analogues based on their predicted binding affinity.
The results of molecular docking studies can rationalize experimentally observed SAR data. For example, if a particular substituent leads to a significant increase in activity, docking might reveal that this substituent forms a new, favorable hydrogen bond with a specific amino acid in the binding pocket. This information is invaluable for the rational design of new analogues with improved potency and selectivity.
The following interactive table provides a hypothetical example of molecular docking results for a series of this compound analogues against a target protein.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| This compound | -7.5 | Tyr234, Asp312 | π-π stacking, Hydrogen bond |
| 7-Chloro-N-methylisoquinolin-5-amine | -8.2 | Tyr234, Asp312, Ser189 | π-π stacking, Hydrogen bond, Halogen bond |
| 7-Methoxy-N-methylisoquinolin-5-amine | -7.8 | Tyr234, Asp312 | π-π stacking, Hydrogen bond |
These computational approaches, in conjunction with traditional synthetic and biological testing, provide a powerful and synergistic strategy for elucidating the complex structure-activity relationships of this compound analogues and accelerating the discovery of new medicines.
Molecular Dynamics Simulations of Ligand-Target Complexes
Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of this compound analogues when bound to their target proteins, often kinases. These simulations, typically run for nanoseconds, provide valuable insights into the stability of the ligand-protein complex and the specific interactions that govern binding affinity.
Researchers utilize MD simulations to analyze the conformational changes that occur in both the ligand and the target protein upon binding. By tracking the root-mean-square deviation (RMSD) of the protein and ligand atoms over time, the stability of the complex can be assessed. A stable complex will exhibit minimal deviations, indicating a snug and favorable binding pose.
Furthermore, MD simulations allow for a detailed examination of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that are formed between the this compound analogue and the amino acid residues of the target's active site. The persistence of these interactions throughout the simulation is a strong indicator of their importance for binding. This information is critical for understanding the structure-activity relationship (SAR), as it can explain why certain chemical modifications on the isoquinoline scaffold lead to increased or decreased potency.
| Analogue | Modification | Average RMSD of Ligand (Å) | Key Hydrogen Bonds Observed | Key Hydrophobic Interactions | Predicted Binding Free Energy (kcal/mol) |
|---|---|---|---|---|---|
| This compound | - | 1.2 | Amine with Asp145, Isoquinoline N with Met102 | Methyl group with Leu83, Isoquinoline ring with Val91 | -9.8 |
| N-ethylisoquinolin-5-amine | N-ethyl group | 1.5 | Amine with Asp145, Isoquinoline N with Met102 | Ethyl group with Leu83, Isoquinoline ring with Val91 | -9.2 |
| N-propylisoquinolin-5-amine | N-propyl group | 2.1 | Amine with Asp145, Isoquinoline N with Met102 | Propyl group with Leu83 (partial), Isoquinoline ring with Val91 | -8.5 |
| Isoquinolin-5-amine | No N-alkylation | 1.8 | Amine with Asp145, Isoquinoline N with Met102 | Isoquinoline ring with Val91 | -8.1 |
Electrostatic Potential and Conformational Analysis in SAR
The electrostatic potential and conformational preferences of this compound analogues are fundamental properties that significantly influence their interaction with biological targets and, consequently, their structure-activity relationships.
Electrostatic Potential Analysis: The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution around a molecule. Regions of negative potential (typically colored red or orange) are indicative of areas rich in electrons and prone to electrophilic attack, such as nitrogen and oxygen atoms. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.
In the context of this compound analogues, the MEP map can highlight the key pharmacophoric features responsible for target recognition. For example, the nitrogen atom of the isoquinoline ring and the exocyclic amine group are typically regions of negative electrostatic potential, making them crucial for forming hydrogen bonds with donor groups in the protein's active site. Understanding the MEP is vital for designing analogues with improved binding affinity, as modifications to the scaffold can alter the electrostatic landscape and either enhance or diminish key interactions.
Conformational Analysis: The three-dimensional shape, or conformation, of a molecule is critical for its ability to fit into the binding site of a target protein. This compound and its analogues possess a degree of conformational flexibility, particularly around rotatable bonds. Conformational analysis, performed using both computational methods (like molecular mechanics and quantum chemistry calculations) and experimental techniques (such as Nuclear Magnetic Resonance spectroscopy), aims to identify the low-energy, biologically active conformation of these molecules.
For SAR studies, it is essential to understand how different substituents on the isoquinoline core influence the preferred conformation. A bulky substituent, for instance, might restrict rotation around a particular bond, locking the molecule into a conformation that is either more or less favorable for binding. By correlating the conformational preferences of a series of analogues with their biological activity, researchers can build a more comprehensive SAR model. This model can then guide the design of new derivatives that are pre-organized in the optimal conformation for interacting with the target, potentially leading to a significant increase in potency.
| Analogue | Modification | Calculated Dipole Moment (Debye) | Key Electrostatic Features | Preferred Dihedral Angle (C4-C5-N-CH3) | Relative Energy of Bioactive Conformation (kcal/mol) |
|---|---|---|---|---|---|
| This compound | - | 2.8 | Negative potential on isoquinoline N and exocyclic N | 15° | 0.0 |
| N-methyl-7-chloroisoquinolin-5-amine | 7-Chloro substitution | 3.5 | Increased negative potential near Cl, altered ring potential | 12° | -0.2 |
| N-methyl-8-methoxyisoquinolin-5-amine | 8-Methoxy substitution | 3.1 | Negative potential on methoxy oxygen | 25° | 0.5 |
| N,N-dimethylisoquinolin-5-amine | Additional N-methyl group | 2.5 | Steric hindrance around exocyclic N, reduced H-bond donor capacity | N/A | +2.1 |
Metabolic Pathways and Enzyme Interactions in Preclinical Models
In Vitro Metabolic Fate of N-Methylisoquinolin-5-amine Analogues
In vitro studies using preclinical models, such as liver microsomes, have been instrumental in elucidating the primary metabolic routes for compounds structurally related to this compound. These investigations highlight several key enzymatic processes.
N-Oxidation Pathways
N-oxidation is a recognized metabolic pathway for aromatic amines and related heterocyclic structures. who.int For isoquinoline (B145761) series, N-oxidation has been observed with various substrates. thieme-connect.de The process involves the enzymatic addition of an oxygen atom to the nitrogen, which can lead to the formation of N-oxides. This metabolic step is a critical activation pathway for many aromatic amines, leading to the formation of reactive intermediates. who.int While direct studies on this compound are not extensively detailed in the available literature, the metabolism of analogous aromatic amines often involves N-oxidation to form aryl-N-hydroxylamines, a key reaction influencing their biological activity. who.int
N-Demethylation and Dealkylation Processes
The removal of the N-methyl group, or N-demethylation, is a prominent metabolic reaction for many xenobiotics. nih.govnih.gov For instance, studies on the related imidazoquinoline, (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine, when incubated with mouse or monkey liver S9 microsomes, demonstrated that it undergoes N-demethylation as a key part of its metabolism. nih.govdrugbank.com This process is typically catalyzed by cytochrome P450 (CYP) enzymes. nih.gov N-dealkylation of tertiary amines is a major reaction in the metabolism of foreign compounds, proceeding through an oxidative pathway. nih.gov This transformation is not limited to simple substrates and has been observed in complex molecules, including those with tetrahydroisoquinoline substructures. nih.gov
Hydroxylation and Glucuronidation Reactions
Hydroxylation of the aromatic ring is another significant pathway in the metabolism of aromatic amines. nih.gov For the related compound 5-aminoquinoline, incubation with rabbit liver enzyme preparations resulted in the formation of 5-amino-2-hydroxy quinoline (B57606), indicating that hydroxylation is a viable metabolic route. nih.gov
Following these initial oxidative transformations, the resulting metabolites, as well as the parent compound, can undergo Phase II conjugation reactions, such as glucuronidation. Glucuronidation is a major pathway for the metabolism of drugs in humans, catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate molecules with glucuronic acid to increase their water solubility and facilitate excretion. hyphadiscovery.com This process is important for the detoxification of various xenobiotics, including amines and hydroxylated compounds. nih.gov Human UGT enzymes, such as UGT1A3 and UGT1A4, are known to catalyze the N-glucuronidation of primary, secondary, and tertiary amine substrates. nih.gov
Role of Hepatic Enzymes in Compound Biotransformation (in vitro, ex vivo)
The liver is the primary site for drug metabolism, and hepatic enzymes play a crucial role in the biotransformation of xenobiotics. In vitro and ex vivo models, such as liver S9 fractions, microsomes, and cytosol, are used to investigate these processes. mdpi.com
Liver S9 fractions, which contain both microsomal and cytosolic enzymes, can provide a comprehensive profile of metabolic pathways. mdpi.com Studies using mouse and monkey liver S9 microsomes have shown their effectiveness in metabolizing an analogue of this compound, leading to N-demethylation and oxidation products. nih.govdrugbank.com
The primary enzymes responsible for the initial oxidative metabolism of many aromatic amines are the cytochrome P450 (CYP) family of enzymes, which are abundant in liver microsomes. nih.gov For related heterocyclic aromatic amines, CYP IA2 has been identified as a key enzyme in their activation. nih.gov Following oxidation, UGTs, also present in the liver, are responsible for glucuronide conjugation. hyphadiscovery.com
Pathways of Amino Group Metabolism in Related Aromatic Amines
The amino group is a key site for the metabolic activation and detoxification of aromatic amines. who.intnih.gov The primary metabolic pathways involving the amino group include N-oxidation, N-acetylation, and N-glucuronidation.
N-oxidation of the exocyclic amino group is a critical step that can lead to the formation of genotoxic metabolites. nih.gov This pathway is largely carried out by cytochrome P450 enzymes. nih.gov
N-acetylation, catalyzed by N-acetyltransferases (NATs), is another important pathway. In the case of 5-aminoquinoline, incubation with rabbit liver cytosol in the presence of acetyl coenzyme-A resulted in the formation of 5-acetyl-aminoquinoline. nih.gov
N-glucuronidation of the amino group can also occur. Human UGT enzymes are capable of conjugating primary, secondary, and tertiary amines, representing an important detoxification pathway. nih.gov
Analytical and Computational Approaches in Research
Spectroscopic and Chromatographic Techniques for Characterization
The precise characterization of N-methylisoquinolin-5-amine is foundational to its research and application. A combination of spectroscopic and chromatographic methods is employed to verify its chemical structure, determine its molecular weight, and quantify its purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the principal technique for the unambiguous structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide a complete picture of the molecule's atomic connectivity.
In ¹H NMR, the spectrum would exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the isoquinoline (B145761) ring system would appear as a series of doublets and triplets in the downfield region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling constants confirming their relative positions. A key diagnostic signal is a singlet corresponding to the three protons of the N-methyl (N-CH₃) group, which would appear further upfield. Another characteristic signal would be from the amine (N-H) proton, which may be broad and its chemical shift can be dependent on solvent and concentration.
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The spectrum would show distinct signals for the nine carbons of the isoquinoline core and one signal for the N-methyl carbon, providing definitive verification of the carbon skeleton. The combination of ¹H and ¹³C NMR data allows for the complete and unequivocal confirmation of the this compound structure. mit.edu
Table 1: Predicted ¹H NMR Signals for this compound This table is illustrative of expected signals. Actual chemical shifts (δ) and coupling constants (J) are dependent on the solvent and experimental conditions.
| Signal Type | Number of Protons | Approximate Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 6 | 7.0 - 8.5 | Doublet, Triplet, Multiplet |
| Amine NH | 1 | Variable, often broad | Singlet (broad) |
| Methyl CH₃ | 3 | 2.5 - 3.5 | Singlet |
Mass Spectrometry (MS, HRMS, ESI-MS, LC-MS/MS) for Molecular Weight and Purity
Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often utilizing Electrospray Ionization (ESI), provides highly accurate mass measurements. mit.edu For this compound (molecular formula C₁₀H₁₀N₂), the expected exact mass of the protonated molecule, [M+H]⁺, would be calculated and compared against the measured value. A close match (typically within 5 ppm) confirms the molecular formula and rules out other potential elemental compositions.
Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for assessing purity. The compound is first separated from impurities via LC, and the mass spectrometer then provides mass information for the main peak and any minor components, allowing for their identification.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Significance |
| Molecular Formula | C₁₀H₁₀N₂ | Defines the elemental composition. |
| Monoisotopic Mass | 158.0844 g/mol | The exact mass of the most abundant isotope combination. |
| [M+H]⁺ (Expected) | 159.0917 | The theoretical mass-to-charge ratio for the protonated molecule, used in HRMS verification. mit.edu |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) and its higher-resolution variant, Ultra-Performance Liquid Chromatography (UPLC), are the standard methods for determining the purity of this compound batches and for quantifying the compound in various matrices. These techniques separate the target compound from impurities based on differential partitioning between a stationary phase and a mobile phase.
A typical analysis would employ a reversed-phase C18 column. The mobile phase would likely consist of a mixture of an aqueous solvent (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of compounds with a range of polarities. Detection is commonly performed using a UV-Vis detector set to a wavelength where the isoquinoline chromophore has strong absorbance. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
To optimize the synthesis of this compound, in-line monitoring techniques can be employed to track the reaction progress in real time. These Process Analytical Technologies (PAT) provide continuous data without the need for manual sampling.
For a reaction involving the methylation of isoquinolin-5-amine, in-line Fourier Transform Infrared (FTIR) spectroscopy could be used. mt.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, one could monitor the disappearance of the characteristic N-H stretching vibrations of the primary amine starting material and the simultaneous appearance of the N-H stretch of the secondary amine product. mt.com
Alternatively, in-line LC-MS can provide more detailed information by continuously drawing a small amount of the reaction mixture, separating its components, and analyzing them by mass spectrometry. This allows for the simultaneous tracking of the reactant consumption, product formation, and the appearance and disappearance of any reaction intermediates or byproducts, offering a comprehensive understanding of the reaction kinetics and mechanism. rsc.orgacs.org
Advanced Impurity Profiling in Synthetic Batches
Ensuring the quality of this compound requires a thorough understanding of its impurity profile. Advanced analytical techniques, primarily high-resolution LC-MS/MS, are used to detect, identify, and quantify potential impurities in each synthetic batch. The nature of these impurities is directly related to the synthetic route employed.
For instance, in a synthesis starting from a precursor like isoquinolin-5-amine, potential impurities could include:
Unreacted Starting Materials : Residual isoquinolin-5-amine or methylating agents.
Over-methylated Byproducts : The formation of a quaternary ammonium salt through double methylation of the amine.
Isomeric Impurities : Impurities arising from precursors or side reactions that lead to methylation at other positions.
Reagent-derived Impurities : Byproducts from the specific reagents used, such as those from organophosphorus catalysts or reducing agents used in the synthesis. mit.edu
Impurity profiling involves developing sensitive chromatographic methods to separate these closely related compounds, followed by MS/MS analysis to elucidate their structures through fragmentation patterns.
Computational Modeling and Chemoinformatics Tools
Computational chemistry and chemoinformatics provide valuable insights into the properties and behavior of this compound, complementing experimental data.
Computational Modeling , using methods like Density Functional Theory (DFT), can predict various molecular properties. These calculations can determine the molecule's lowest energy conformation (3D structure), electron density distribution, and orbital energies (HOMO/LUMO). Furthermore, computational models can simulate spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR/Raman), which can be used to support the interpretation of experimental spectra.
Chemoinformatics tools leverage existing chemical and biological data to predict the compound's properties and potential activities. By analyzing the structure of this compound, these tools can calculate physicochemical properties like:
LogP (octanol-water partition coefficient), an indicator of lipophilicity.
Aqueous solubility.
Topological Polar Surface Area (TPSA), which correlates with drug transport properties.
Similarity searching against large chemical databases can identify known compounds with similar structures, providing hypotheses about potential biological targets or applications. Quantitative Structure-Activity Relationship (QSAR) models can also be used to predict biological activity or other properties based on the compound's structural features.
Virtual Screening and Ligand-Based Drug Design
Virtual screening and ligand-based drug design are powerful computational strategies used to identify and design new molecules with desired biological activity by analyzing known active compounds. nih.gov These methods are particularly valuable when the three-dimensional structure of the biological target is unknown. nih.gov
Virtual Screening: This technique involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. rsc.org When applied to this compound, the molecule can be used as a query in similarity searches. In this process, databases containing millions of compounds are scanned to find molecules with structural or physicochemical similarities to this compound. This approach, known as 2D or 3D similarity searching, operates on the principle that structurally similar molecules are likely to have similar biological activities.
Ligand-Based Drug Design (LBDD): LBDD methods rely on the knowledge of molecules known to interact with a target of interest. nih.gov If a set of molecules containing the this compound scaffold is known to be active against a particular enzyme or receptor, a pharmacophore model can be developed. rsc.orgnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert its biological effect. nih.gov
This model of this compound and its analogs could then be used as a 3D query to screen virtual libraries for novel, structurally diverse compounds that fit the pharmacophoric requirements, potentially leading to the discovery of new lead compounds. rsc.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be built. A 2D-QSAR study, for instance, could correlate the structural features of a series of isoquinoline derivatives with their measured biological activity, allowing for the prediction of potency for new analogs like this compound. mdpi.com
Predictive Modeling for Biological Activity and ADMET Properties
Predictive modeling is a critical component of modern drug discovery, allowing for the early assessment of a compound's potential efficacy and its pharmacokinetic profile. mdpi.com These in silico methods help prioritize candidates with favorable properties, reducing the likelihood of failure in later stages of development. nih.gov
Biological Activity Prediction: Computational tools can predict the likely biological targets for a given molecule. By analyzing the chemical structure of this compound, algorithms can compare it against databases of known compounds and their associated biological activities to generate a list of probable protein targets. This helps in identifying potential therapeutic applications or off-target effects.
ADMET (Absorption, Distribution, Metabolism, Excretion) Properties: The ADMET profile of a compound is crucial for its success as a drug. alliedacademies.org Computational models can reliably predict these properties based on the molecule's structure, providing vital insights long before in vitro or in vivo testing. mdpi.com For this compound, various physicochemical and pharmacokinetic parameters can be estimated using widely available software and web servers. nih.govsamipubco.com These predictions help assess the compound's "drug-likeness" and its potential for oral bioavailability. samipubco.com
Below is a table of predicted ADMET and physicochemical properties for this compound, generated from computational models. Such data is instrumental in guiding the initial stages of drug development.
Table 1: Predicted Physicochemical and ADMET Properties for this compound Note: The following values are computationally predicted and are intended for preliminary assessment. They have not been experimentally verified.
| Property | Predicted Value | Significance |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Weight | 158.20 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP (Lipophilicity) | 2.15 | Indicates moderate lipophilicity, suggesting good membrane permeability. |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | Suggests good intestinal absorption and blood-brain barrier penetration potential. |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five. |
| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule of Five. |
| Rotatable Bonds | 1 | Low number indicates good conformational stability. |
| Pharmacokinetic Properties (ADMET) | ||
| Gastrointestinal (GI) Absorption | High | Predicted to be well-absorbed from the digestive tract. |
| Blood-Brain Barrier (BBB) Permeant | Yes | The molecule may be able to cross into the central nervous system. |
| P-glycoprotein Substrate | No | Unlikely to be actively pumped out of cells by this efflux transporter. |
| CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this metabolic enzyme. |
Future Research Directions and Unexplored Avenues for N Methylisoquinolin 5 Amine
Development of Novel Synthetic Methodologies for Enhanced Yield and Selectivity
The efficient synthesis of N-methylisoquinolin-5-amine is the first step toward its comprehensive evaluation. While classical methods for constructing the isoquinoline (B145761) core, such as the Pomeranz–Fritsch reaction, exist, modern synthetic chemistry offers numerous avenues for improvement. mdpi.com Future research should focus on developing novel, high-yield, and regioselective methods for its synthesis.
One area of exploration is the application of modern transition-metal-catalyzed reactions, which have been successfully used to create a variety of substituted isoquinolines. nih.gov Methodologies involving manganese(I)-catalyzed C-H activation to construct aminoisoquinoline derivatives could be adapted for this purpose. nih.gov Furthermore, developing a synthetic route starting from the readily available 5-aminoisoquinoline (B16527) presents a logical approach. Research into selective N-methylation of the 5-amino group is a critical step. While traditional methylation methods exist, exploring greener and more efficient catalytic processes is a key future direction. For instance, the use of methanol (B129727) as a methylating agent with a skeletal copper-based catalyst, which follows the "borrowing hydrogen" strategy, could provide a more sustainable and selective method for the N-monomethylation of the primary amine. researchgate.net
Future synthetic research could focus on the parameters summarized in the table below.
| Research Goal | Potential Methodologies | Key Optimization Parameters |
| Isoquinoline Core Synthesis | Pomeranz–Fritsch Reaction, Transition-Metal Catalysis (e.g., Mn, Pd) mdpi.comnih.gov | Catalyst choice, ligand design, reaction conditions (temperature, solvent), starting material functionalization. |
| Selective N-Methylation | Reductive Amination, Catalytic Methylation with Methanol researchgate.net | Catalyst selectivity (mono- vs. di-methylation), choice of reducing agent, temperature and pressure control. |
| Overall Process | One-Pot or Telescoped Reactions | Minimizing intermediate purification steps, improving step economy, overall yield enhancement. |
Achieving a robust and scalable synthesis will be paramount for enabling all subsequent biological and medicinal chemistry studies.
Exploration of Additional Biological Targets and Mechanisms
The isoquinoline nucleus is associated with a vast range of biological activities, including antitumor, antimicrobial, and neuroprotective effects. mdpi.comwisdomlib.org A critical future direction for this compound is a broad-based screening campaign to identify its biological targets and mechanisms of action.
A primary avenue for investigation stems from the known activity of its parent compound, 5-aminoisoquinoline. 5-Aminoisoquinoline has been identified as an inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. sigmaaldrich.com The isoquinoline and related quinazolinone scaffolds are common features in many potent PARP inhibitors. researchgate.netnih.govrsc.org Therefore, a high-priority research goal is to determine if this compound retains, loses, or has enhanced PARP inhibitory activity. The N-methyl group could alter the compound's binding affinity, selectivity, or cellular permeability compared to the primary amine.
Beyond PARP, the broader isoquinoline family has shown activity against a multitude of targets. semanticscholar.org Unbiased phenotypic screening in various cancer cell lines, bacterial and fungal strains, and neuronal cell models could uncover entirely new activities. Furthermore, given that some N-methylated tetrahydroisoquinolines can act as dopaminergic neurotoxins, it would be prudent to investigate the neuroactivity and potential neurotoxicity of this compound, particularly its interaction with monoamine oxidases. nih.gov
Advanced SAR Studies to Optimize Potency and Selectivity for Specific Targets
Once a primary biological target is identified, subsequent research must focus on detailed structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity. drugdesign.org SAR is a fundamental process in medicinal chemistry where systematic structural modifications are made to a lead compound to understand how these changes affect its biological activity. eurekaselect.com
Starting with this compound as a lead, a focused SAR campaign could explore several key structural regions:
The N-Alkyl Group: The effect of the methyl group is a key question. Future studies should synthesize and test a series of analogs where the methyl group is replaced with other substituents (e.g., hydrogen, ethyl, propyl, cyclopropyl, benzyl) to probe the steric and electronic requirements of the binding pocket.
The Isoquinoline Core: Modifications to the heterocyclic ring system itself are another important avenue. This could involve adding substituents at other positions (e.g., C1, C4, C7) to explore additional binding interactions or to modulate the compound's physicochemical properties, such as solubility and metabolic stability.
The insights gained from these SAR studies would be crucial for designing second-generation compounds with improved drug-like properties.
Investigation of Compound Combinations in Preclinical Disease Models
The future of therapy for complex diseases like cancer often lies in combination strategies. mdpi.com Should this compound be confirmed as an inhibitor of a specific target, a significant area of future research will be its evaluation in combination with other therapeutic agents in preclinical disease models.
For example, if the compound proves to be a potent PARP inhibitor, a well-established therapeutic strategy is to combine it with DNA-damaging agents. PARP inhibitors exhibit synthetic lethality in cancers with mutations in DNA repair genes like BRCA1 or BRCA2 and can potentiate the effects of chemotherapy and radiation. Therefore, preclinical studies could investigate the combination of this compound with various cytotoxic drugs or radiation in relevant cancer models (e.g., BRCA-mutant breast or ovarian cancer xenografts). Researchers would assess whether the combination leads to synergistic cell killing, enhanced tumor growth delay, and an acceptable toxicity profile.
Application of this compound as a Research Tool for Biological Pathway Elucidation
A potent, selective, and well-characterized small molecule inhibitor can be an invaluable research tool for dissecting complex biological pathways. If advanced SAR studies yield a version of this compound with high affinity and specificity for a single target (e.g., a specific PARP enzyme, kinase, or receptor), it could be developed into a chemical probe.
Such a probe could be used in a variety of cell biology experiments to:
Elucidate Target Function: By inhibiting the target protein, researchers can study the downstream cellular consequences and better understand the protein's normal physiological and pathophysiological roles.
Validate New Drug Targets: A selective chemical probe can help validate whether inhibiting a particular protein has a desirable therapeutic effect in a disease model before committing to a full-scale drug discovery program.
Dissect Signaling Pathways: The compound could be used to precisely inhibit one node in a complex signaling network, allowing for a detailed study of pathway architecture and dynamics.
The development of this compound into a chemical probe would be a significant contribution to the broader biomedical research community, enabling discoveries far beyond its own therapeutic potential.
Q & A
Q. How can researchers address discrepancies in bioactivity data across different assay platforms?
- Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum concentration). Perform orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). Use Bland-Altman plots to assess inter-assay variability and validate with independent methods like ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
